Akr1C3-IN-5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

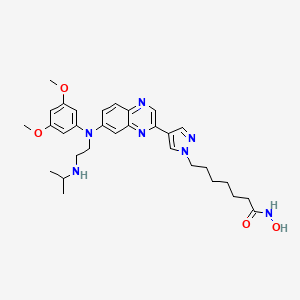

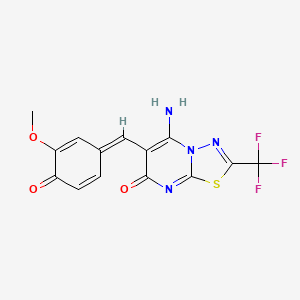

Akr1C3-IN-5 is a compound that functions as an inhibitor of the enzyme aldo-keto reductase family 1 member C3 (AKR1C3). AKR1C3 is involved in the metabolism of steroids, prostaglandins, and xenobiotics, and plays a significant role in the progression of various cancers, including prostate, breast, and endometrial cancers . Inhibiting AKR1C3 has shown potential in suppressing tumor growth and overcoming resistance to cancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Akr1C3-IN-5 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, reduction, and cyclization. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures to larger volumes. This requires the use of industrial-grade equipment and adherence to stringent quality control measures to ensure consistency and safety. The process may also involve additional purification steps, such as crystallization or chromatography, to obtain the compound in its purest form .

Chemical Reactions Analysis

Types of Reactions

Akr1C3-IN-5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its interaction with biological targets.

Substitution: Substitution reactions involve the replacement of specific functional groups within the compound, potentially modifying its properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include different oxidation or reduction states of the compound, as well as substituted derivatives with altered chemical and biological properties .

Scientific Research Applications

Akr1C3-IN-5 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of AKR1C3 and its effects on steroid metabolism.

Biology: Employed in research to understand the role of AKR1C3 in cellular processes and disease progression.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting AKR1C3.

Mechanism of Action

Akr1C3-IN-5 exerts its effects by inhibiting the enzyme AKR1C3. This inhibition disrupts the enzyme’s ability to catalyze the reduction of steroid hormones and prostaglandins, leading to decreased levels of active androgens and estrogens. The compound also interferes with the signaling pathways regulated by AKR1C3, such as the androgen receptor and NF-κB pathways, thereby inhibiting tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

Stylopine: A strong inhibitor of AKR1C3 with a similar mechanism of action.

Indomethacin: A non-steroidal anti-inflammatory drug that also inhibits AKR1C3.

Medroxyprogesterone acetate: A pan-AKR1C inhibitor used in combination therapies for cancer treatment.

Uniqueness of Akr1C3-IN-5

This compound is unique in its high specificity and potency as an AKR1C3 inhibitor. It has shown superior efficacy in preclinical models compared to other inhibitors, making it a promising candidate for further development as a therapeutic agent .

Properties

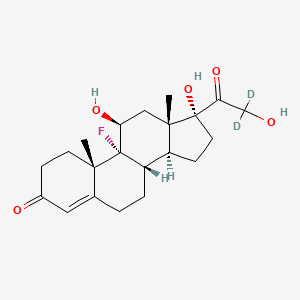

Molecular Formula |

C34H44N2O7 |

|---|---|

Molecular Weight |

592.7 g/mol |

IUPAC Name |

benzyl 2-[[(E)-3-[4-acetyloxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |

InChI |

InChI=1S/C34H44N2O7/c1-24(2)15-18-28-22-26(16-19-30(28)42-25(3)37)17-20-31(38)36-29(32(39)41-23-27-12-8-7-9-13-27)14-10-11-21-35-33(40)43-34(4,5)6/h7-9,12-13,15-17,19-20,22,29H,10-11,14,18,21,23H2,1-6H3,(H,35,40)(H,36,38)/b20-17+ |

InChI Key |

QQKRDIZITOZFMF-LVZFUZTISA-N |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2)OC(=O)C)C |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C=CC(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2)OC(=O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15141401.png)

![[D-Pro2,D-Trp7,9] Substance P](/img/structure/B15141444.png)